molecular formula C15H16N4O B3744950 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide

Cat. No. B3744950
M. Wt: 268.31 g/mol
InChI Key: IRWGDSGPFZBCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazoloquinolines involves various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

Pyrazoloquinolines are characterized by intense fluorescence, and a significant part of them exhibits emission properties, both in solutions and even in a solid state . The physical, photophysical, and biological properties of these compounds are greatly influenced by the number of substituents that modify their molecular structure .

Scientific Research Applications

Antineoplastic Properties

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide has shown promising antineoplastic effects. Studies reveal that it exerts noteworthy cytotoxic effects against K562 cells, with an IC50 value of 25.27 μg/mL. Additionally, it inhibits clonal proliferation in K562 cells while displaying minimal toxicity to normal cells.

Synthetic Strategies and Approaches

The compound’s synthesis strategies have been systematically explored . Researchers have reported methods to assemble the pyrazolopyridine system. These approaches include condensation reactions, cyclization, and functional group modifications. The advantages and drawbacks of each method are considered, providing valuable insights for further development.

Structural Modifications and Derivatives

Researchers have synthesized related derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazines . These modifications explore variations in the core structure, potentially enhancing specific properties or targeting different pathways.

Other Potential Applications

While antineoplastic activity is a major focus, consider exploring other applications. For instance, computational studies could predict interactions with specific protein targets, aiding drug design. Additionally, collaborations with medicinal chemists and pharmacologists may uncover novel therapeutic indications.

Future Directions

The research on pyrazoloquinolines has spanned over 100 years, and there is still potential for further exploration . The development of new synthesis processes and the discovery of new bioactive agents in pharmaceuticals and agrochemicals are potential future directions .

properties

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-13(20)17-14-11-8-10-6-5-9(2)7-12(10)16-15(11)19(3)18-14/h5-8H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWGDSGPFZBCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1,7-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Reactant of Route 4
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.